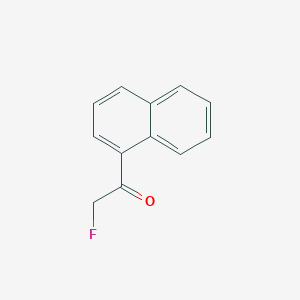

1-(Fluoroacetyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

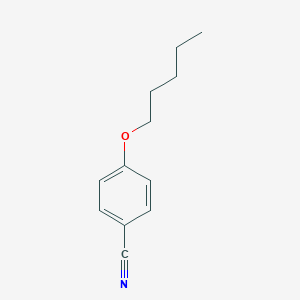

1-(Fluoroacetyl)naphthalene, also known as FAN, is a fluorescent compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The addition of a fluoroacetyl group to naphthalene enhances its fluorescence, making it an ideal probe for studying various biological processes.

Applications De Recherche Scientifique

Enhanced Performance in Solar Cells

Naphthalene derivatives, such as 1-fluoronaphthalene, have been introduced as processing additives in bulk heterojunction polymer solar cells to improve efficiency. Studies have shown that these additives can influence the crystallinity of the active polymer and the nanostructure of the blend film, leading to improved solar cell performance (Heo et al., 2013).

Molecular Switching Devices

Naphthalene derivatives are explored for their potential in supramolecular chemistry, particularly in the construction of molecular switching devices. The development of naphthalene diimides (NDIs) has been significant in this area, offering applications in sensors, host-guest complexes, and ion channels, among others. These compounds are celebrated for their ability to facilitate anion-π interactions and gelators for sensing aromatic systems (Kobaisi et al., 2016).

Fluorescent Probes and Cellular Imaging

Certain naphthalene-based compounds have been engineered to function as fluorescent amino acids, allowing for the selective and efficient biosynthetic incorporation into proteins. This advancement provides a powerful tool for studying protein dynamics, interactions, and localization in vitro and in vivo, demonstrating potential in biochemical and cellular studies (Summerer et al., 2006).

Advanced Material Synthesis

Research into naphthalene derivatives has also facilitated the synthesis of new materials with unique properties. For instance, the study of naphthalene diimides has led to the development of materials useful in organic field-effect transistors and organic photovoltaics, showcasing their importance in the creation of organic semiconductors and their role in advancing electronic device technologies (Frederickson et al., 2017).

Chemical Sensing and Molecular Recognition

Naphthalene-based chemosensors have emerged as potent tools for the detection of ions and molecules, exhibiting high selectivity and sensitivity. These chemosensors are utilized in environmental monitoring, clinical diagnostics, and the study of cellular processes, providing valuable insights into chemical and biological systems (Dong et al., 2020).

Propriétés

IUPAC Name |

2-fluoro-1-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGVGTTXAMUJMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550863 |

Source

|

| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |

CAS RN |

112260-69-2 |

Source

|

| Record name | 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)

![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)